Ziprasidone Hydrochloride is a white to slightly pink powder []. It is the hydrochloride salt form of Ziprasidone, a benzothiazolylpiperazine derivative and an atypical antipsychotic agent []. Chemically, Ziprasidone Hydrochloride Monohydrate is 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6chloro-1,3-dihydro-2H-indol-2-one, monohydrochloride, monohydrate []. The empirical formula is C21H21ClN4OS \u00b7 HCl \u00b7 H2O and its molecular weight is 467.42 [].
Ziprasidone hydrochloride is derived from a benzothiazolylpiperazine structure. It is marketed under the brand name Geodon and is available in both oral and injectable forms. The compound has been approved by the U.S. Food and Drug Administration for specific psychiatric conditions, highlighting its significance in clinical settings .
The synthesis of ziprasidone hydrochloride involves several key steps, primarily focusing on the formation of the ziprasidone base followed by its conversion into the hydrochloride salt. Various patents detail different methods for its synthesis:
Ziprasidone hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms:
The molecular structure can be represented as follows:
This structure plays a critical role in its interaction with neurotransmitter receptors in the brain.
Ziprasidone hydrochloride participates in several chemical reactions relevant to its synthesis and stability:
The mechanism of action of ziprasidone hydrochloride involves multiple neurotransmitter systems:
This multifaceted mechanism allows for improved management of both positive and negative symptoms associated with schizophrenia.
Ziprasidone hydrochloride exhibits several notable physical and chemical properties:
Ziprasidone hydrochloride has significant applications in clinical psychiatry:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3